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Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Catalog No.
S776789
CAS No.
132098-54-5
M.F
C15H26N2O2
M. Wt
266.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)meth...

CAS Number

132098-54-5

Product Name

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

IUPAC Name

(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

InChI

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1

InChI Key

WCCCBUXURHZPQL-GHMZBOCLSA-N

SMILES

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C

Organic Synthesis:

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane finds application as a chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" in the name, allows for the construction of complex molecules with defined stereochemistry. This is crucial in the development of pharmaceuticals and other materials where the three-dimensional arrangement of atoms is critical for function.

Studies have explored the use of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in the synthesis of various target molecules, including:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in the ring structure. A study by Ito et al. (2002) utilized Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in the synthesis of chiral spirocyclic oxindoles, a class of heterocyclic compounds with potential biological activities [].

Catalyst Design:

The unique structure of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, with its two oxazolyl groups, has been explored for the development of asymmetric catalysts. These catalysts can promote chemical reactions with high selectivity, favoring the formation of one enantiomer (mirror image) over the other.

Research by Sun et al. (2011) investigated the use of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane as a ligand in the design of chiral Brønsted acid catalysts for various asymmetric reactions [].

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound characterized by the presence of two oxazoline rings linked to a central methane carbon. Its molecular formula is C15H26N2O2C_{15}H_{26}N_{2}O_{2} and its CAS number is 132098-54-5. This compound exhibits unique structural properties due to the tert-butyl groups, which enhance its steric bulk and influence its reactivity and interactions in chemical processes. The oxazoline rings contribute to its chirality, making it valuable in asymmetric synthesis and catalysis.

  • Oxidation: The compound can be oxidized to form oxazoline N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the oxazoline rings into oxazolidines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the benzyl positions, allowing for various functional group modifications.

The major products from these reactions include oxazoline N-oxides and oxazolidines, depending on the specific conditions and reagents used.

The biological activity of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has been explored in various contexts. Its chiral nature allows it to interact selectively with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions. Research indicates potential applications in drug design due to its ability to modulate biological pathways through selective binding.

The synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of (S)-phenylalanine derivatives with formaldehyde under acidic conditions. The process generally includes:

  • Formation of Schiff Base: Reacting (S)-phenylalanine with formaldehyde results in a Schiff base intermediate.
  • Cyclization: The Schiff base undergoes cyclization to form the oxazoline rings.
  • Purification: Advanced purification techniques such as chromatography are employed to isolate the final product with high enantiomeric purity.

Industrial methods may utilize continuous flow reactors to optimize reaction conditions and improve yields.

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane finds applications across various fields:

  • Asymmetric Catalysis: It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Fine Chemicals Production: The compound is utilized in synthesizing fine chemicals and specialty materials.
  • Biological Research: It aids in studying enzyme mechanisms and protein interactions, contributing to advancements in medicinal chemistry.

Interaction studies involving Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane focus on its binding affinity with various metal ions and biological macromolecules. These studies reveal insights into how the compound can influence catalytic processes and biological functions through its specific structural features.

Several compounds share structural similarities with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane. Here are some notable examples:

Compound NameCAS NumberStructural Features
Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine485394-22-7Contains phenyl groups instead of methane
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane132098-58-9Features benzyl substituents
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane132098-59-0Has phenyl groups similar to bis(phenyl) derivatives

Uniqueness

The uniqueness of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its specific chiral structure and the presence of two oxazoline rings that provide a versatile platform for coordination with various metal ions. This versatility is particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial. The tert-butyl groups also enhance steric hindrance, influencing reactivity patterns that differ from other similar compounds.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline)

Dates

Last modified: 08-15-2023

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